SRI-011381 hydrochloride is a small molecule compound that functions primarily as an agonist of the transforming growth factor-beta (TGF-β) signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in the context of tissue repair and fibrosis. The compound is classified as a heterocyclic organic compound, specifically a derivative of benzyl urea, and is recognized for its ability to modulate cellular processes associated with TGF-β signaling.
SRI-011381 hydrochloride is derived from a series of synthetic methodologies aimed at creating effective modulators of the TGF-β pathway. It falls under the classification of medicinal preparations containing organic active ingredients, particularly those involving heterocyclic compounds with nitrogen as a ring heteroatom . The compound is associated with various therapeutic areas, including wound healing and fibrosis management.
The synthesis of SRI-011381 hydrochloride involves a multi-step chemical process. According to patent literature, the synthesis can be summarized in three main steps:
The synthetic flow diagram illustrates these steps in detail, showcasing the specific reagents and conditions necessary for each transformation.
SRI-011381 hydrochloride has a molecular formula of and a molecular weight of approximately 367.94 g/mol . The structural characteristics include:
The compound's three-dimensional conformation plays a crucial role in its biological activity, allowing it to effectively bind to target proteins involved in TGF-β signaling.
SRI-011381 hydrochloride participates in several biochemical reactions primarily related to its role as a TGF-β agonist. These reactions include:
These interactions underline its potential in therapeutic contexts where modulation of fibrosis or tissue repair is desired.
The mechanism by which SRI-011381 hydrochloride exerts its effects involves several key processes:
Data from studies suggest that SRI-011381 can significantly influence cellular behavior in models of fibrosis and injury, highlighting its therapeutic potential.
SRI-011381 hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability in pharmaceutical applications.
SRI-011381 hydrochloride has been investigated for various scientific applications, including:
SRI-011381 hydrochloride is a chemically stable small molecule (Molecular Weight: 365.94 g/mol; CAS: 2070014-88-7) that functions as a potent and selective agonist of the transforming growth factor-beta (TGF-β) signaling pathway. Unlike endogenous TGF-β ligands that face bioavailability challenges, this compound exhibits oral activity and demonstrates significant blood-brain barrier penetration (ClogP: 3.3; oral bioavailability: ~48%), enabling systemic modulation of TGF-β signaling in both peripheral tissues and the central nervous system [1] [4] [6]. Mechanistically, SRI-011381 hydrochloride binds to and activates the TGF-β receptor complex (TβRI/TβRII), initiating downstream signaling cascades without structural similarity to endogenous TGF-β ligands. This receptor activation occurs independently of TGF-β ligand binding, allowing pathway stimulation even in pathological contexts where endogenous TGF-β production is impaired [6] [9].
Studies across diverse cellular models confirm its agonist activity: In pulmonary fibroblasts, SRI-011381 hydrochloride (10 µM) significantly upregulated TGF-β1 expression by approximately 3.5-fold compared to controls, concomitant with increased downstream signaling proteins [1]. In neuronal models, it rescued TGF-β pathway deficits, evidenced by increased nuclear translocation of Smad complexes and activation of TGF-β-responsive reporter constructs (SBE-luc) both in vitro and in vivo [4] [6]. This broad agonist activity positions it as a valuable tool for interrogating TGF-β biology and exploring therapeutic modulation of this pathway.
Table 1: Comparative Analysis of SRI-011381 Hydrochloride with Other TGF-β Pathway Modulators
Property | SRI-011381 Hydrochloride | Recombinant TGF-β1 | TGF-β Neutralizing Antibodies | Small Molecule Inhibitors (e.g., SB505124) |
---|---|---|---|---|
Molecular Type | Small Molecule Agonist | Protein Ligand | Antibody | Small Molecule Antagonist |
Administration Route | Oral | Parenteral | Parenteral | Oral/Parenteral |
BBB Penetration | Yes | Limited/No | No | Variable |
Mechanism | Activates TβRI Complex | Binds TβRII | Binds/Neutralizes Ligand | Inhibits TβRI Kinase Activity |
Lysosomal Effects | Promotes Acidification | None Reported | None Reported | None Reported |
Primary Research Use | Pathway Activation | Pathway Activation | Pathway Inhibition | Pathway Inhibition |
Beyond direct receptor activation, SRI-011381 hydrochloride (also known as C381) exerts a profound secondary effect on lysosomal function, representing a novel mechanism for enhancing TGF-β signaling resilience. Genome-wide CRISPR interference screening identified the vacuolar-type H⁺-ATPase (v-ATPase) proton pump, essential for lysosomal acidification, as a critical target of C381 [4] [9]. C381 physically interacts with lysosomal compartments, promoting v-ATPase assembly and/or activity, leading to enhanced proton pumping and consequent acidification of the lysosomal lumen [4].
This acidification has two major functional consequences relevant to TGF-β signaling and cellular homeostasis:
This lysosomal action creates a feed-forward loop: Efficient lysosomal function supports the turnover of negative regulators of the TGF-β pathway and potentially facilitates TGF-β receptor recycling, amplifying and sustaining signaling output. Furthermore, v-ATPase acts as a signaling hub interacting with pathways (mTOR, Wnt, Notch) known to crosstalk with TGF-β/Smad signaling [4].
Table 2: Functional Consequences of SRI-011381 Hydrochloride-Induced Lysosomal Acidification
Lysosomal Parameter Affected | Effect of SRI-011381 Hydrochloride | Downstream Functional Consequence |
---|---|---|
Intraluminal pH | Decreased (Increased Acidity) | Optimization of hydrolytic enzyme activity |
Substrate Degradation Rate | Significantly Increased | Clearance of protein aggregates, autophagic cargo, damaged organelles |
Membrane Integrity | Stabilized | Reduced leakage of cathepsins into cytosol, decreased apoptosis triggers |
v-ATPase Activity/Assembly | Enhanced | Improved proton pumping capacity, sustained acidification |
Cross-talk with TGF-β | Enhanced Turnover/Recycling? | Potential amplification and prolongation of TGF-β signaling output |
The canonical TGF-β signaling cascade culminates in the phosphorylation, activation, and nuclear translocation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. SRI-011381 hydrochloride robustly activates this core pathway. Upon TGF-β receptor complex activation by SRI-011381, TβRI phosphorylates Smad2 and Smad3 at their C-terminal SSXS motifs (p-Smad2, p-Smad3) [1] [5] [7]. Phosphorylated Smad2/3 then dissociate from the receptor, form heteromeric complexes with the common mediator Smad4, and translocate to the nucleus where they regulate the transcription of hundreds of target genes [4] [7].
Experimental evidence consistently demonstrates SRI-011381's efficacy in driving Smad2/3 phosphorylation:
The functional outcome of increased nuclear p-Smad2/3-Smad4 complexes is the transcriptional regulation of TGF-β-responsive genes. These include genes involved in:
This direct and potent effect on the core Smad transduction machinery underpins most of the observed cellular responses to SRI-011381 hydrochloride.
The TGF-β pathway is a master regulator of the epithelial-mesenchymal transition (EMT), a process crucial in development, wound healing, fibrosis, and cancer metastasis. SRI-011381 hydrochloride, as a potent TGF-β agonist, significantly influences EMT dynamics by modulating the expression of key EMT markers and transcription factors. Its effects are highly context-dependent, demonstrating pro-EMT activity in some settings (like fibrosis models) and anti-EMT or MET (mesenchymal-epithelial transition) activity in others (like diabetic nephropathy or cancer metastasis studies) [2] [5] [10].
Pro-EMT in Fibrosis: In mouse lung fibroblasts, SRI-011381 (10 µM) promoted a pro-fibrotic phenotype characterized by increased proliferation and significantly elevated expression of TGF-β1, NALP3, Collagen-1, and α-SMA – hallmarks of activated myofibroblasts typically derived via EMT [1]. This suggests its agonism can drive fibroblast activation and matrix deposition.
Inhibition of Pathological EMT: Conversely, in models of diabetic kidney disease, high glucose (HG) induces EMT in renal proximal tubular epithelial cells (PTCs), marked by E-cadherin (epithelial marker) loss and N-cadherin, vimentin, and α-SMA (mesenchymal markers) gain. While HG suppressed TGF-β signaling, the agonist SRI-011381 hydrochloride surprisingly antagonized this HG-induced EMT. Cells co-treated with HG and SRI-011381 exhibited significantly higher E-cadherin and occludin expression and lower N-cadherin and vimentin expression compared to cells treated with HG alone. This indicates that restoration of physiological TGF-β signaling by SRI-011381 can counteract pathological EMT drivers like hyperglycemia [2]. The study further confirmed this antagonism by showing that SRI-011381 reversed the protective effects of Astragaloside IV (an EMT inhibitor acting partly via TGF-β suppression) on HG-induced EMT [2].
Modulation in Cancer: In osteosarcoma (OS) cells (U2OS, MG63), silencing INHBA (a TGF-β superfamily member) inhibited proliferation, migration, invasion, and EMT (increased E-cadherin, decreased N-cadherin). Crucially, treatment with the TGF-β1 agonist SRI-011381 hydrochloride rescued these inhibitory effects, restoring the malignant phenotype and EMT characteristics in INHBA-silenced cells [10]. This highlights the pro-tumorigenic role of TGF-β signaling and its agonist in certain cancers by promoting EMT.
Interaction with Connexin 43: Research in triple-negative breast cancer (TNBC) revealed a negative correlation between connexin 43 (Cx43) expression and components of the TGF-β1-Smad3-ITG αV signaling axis. Overexpression of Cx43 decreased tumor volume and inhibited ITGαV, TGF-β1, Smad3, and N-cadherin expression while enhancing E-cadherin [5]. Given that SRI-011381 activates TGF-β1-Smad3 signaling, it likely acts antagonistically to Cx43, potentially promoting a pro-metastatic EMT phenotype in contexts where Cx43 is tumor-suppressive.
This complex interplay underscores that SRI-011381 hydrochloride's impact on EMT is not unidirectional but depends critically on the cellular context, baseline TGF-β pathway activity, and the nature of the pathological insult.
Table 3: Context-Dependent Effects of SRI-011381 Hydrochloride on EMT Markers
Experimental Model | Effect on EMT | Key Marker Changes | Proposed Mechanism |
---|---|---|---|
Mouse Lung Fibroblasts | Pro-EMT | ↑ TGF-β1, ↑ NALP3, ↑ Collagen-1, ↑ α-SMA | Direct TGF-β agonist-induced fibroblast activation |
Renal Proximal Tubular Cells (High Glucose) | Anti-EMT (Pro-MET) | ↑ E-cadherin, ↑ Occludin; ↓ N-cadherin, ↓ Vimentin, ↓ α-SMA | Restoration of physiological TGF-β signaling homeostasis |
INHBA-silenced Osteosarcoma Cells | Pro-EMT | Rescue of ↓ migration/invasion; Rescue of EMT marker changes (↓ E-cad, ↑ N-cad) | Activation of compensatory TGF-β signaling |
Triple-Negative Breast Cancer (Indirect) | Likely Pro-EMT | (Based on Cx43 inhibition: ↓ E-cadherin; ↑ N-cadherin, ↑ TGF-β1, ↑ Smad3, ↑ ITGαV) | Agonism inhibits Cx43 tumor-suppressive signaling |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4